meso-2,3-Diphenylbutane
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Overview
Description
meso-2,3-Diphenylbutane: is an organic compound with the molecular formula C16H18. It is a meso compound, meaning it has multiple chiral centers but is optically inactive due to an internal plane of symmetry. This compound is characterized by its two phenyl groups attached to a butane backbone, specifically at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: meso-2,3-Diphenylbutane can be synthesized through the reduction of 2,3-diphenyl-2-butene. This reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst. The reaction conditions often involve moderate temperatures and pressures to ensure the selective formation of the meso isomer.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale hydrogenation processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: meso-2,3-Diphenylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of simpler hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of simpler alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
meso-2,3-Diphenylbutane has several applications in scientific research:
Chemistry: Used as a model compound in stereochemistry studies to understand the behavior of meso compounds.
Biology: Investigated for its potential interactions with biological molecules, although specific applications are limited.
Medicine: Limited direct applications, but its derivatives may be explored for pharmaceutical purposes.
Industry: Used in the synthesis of more complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which meso-2,3-Diphenylbutane exerts its effects largely depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound’s phenyl groups stabilize the transition state, facilitating the formation of oxygenated products. In substitution reactions, the phenyl groups’ electron-donating properties enhance the compound’s reactivity towards electrophiles.
Comparison with Similar Compounds
2,3-Diphenylbutane: Exists in both meso and racemic forms.
2,3-Diphenyl-2-butene: A precursor to meso-2,3-Diphenylbutane.
2,3-Dibromobutane: Another meso compound with similar stereochemical properties.
Uniqueness: this compound is unique due to its internal plane of symmetry, making it optically inactive despite having chiral centers. This property distinguishes it from its racemic counterparts, which are optically active.
Properties
CAS No. |
5789-35-5 |
---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
NGCFVIRRWORSML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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